molecular formula C18H18FNO2 B4034746 (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methoxyphenyl)methanone

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methoxyphenyl)methanone

Cat. No.: B4034746
M. Wt: 299.3 g/mol
InChI Key: FRZNIIVOLYNGIN-UHFFFAOYSA-N
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Description

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methoxyphenyl)methanone is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methoxyphenyl)methanone typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and 2-methoxybenzoyl chloride.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, using appropriate solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the increased volume of reactants.

    Automated systems: For precise control of reaction parameters.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogenation or alkylation reactions can introduce new substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I) under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of organic semiconductors.

Biology

    Antimicrobial Agents: Quinoline derivatives exhibit antimicrobial properties and are used in the development of antibiotics.

    Anticancer Agents: Some derivatives have shown potential as anticancer agents by inhibiting specific enzymes or pathways.

Medicine

    Antimalarial Drugs: Quinoline derivatives, such as chloroquine, are well-known antimalarial agents.

    Anti-inflammatory Agents: These compounds can also act as anti-inflammatory agents by inhibiting specific inflammatory pathways.

Industry

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.

    Pharmaceutical Intermediates: These compounds serve as intermediates in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methoxyphenyl)methanone depends on its specific application. Generally, quinoline derivatives exert their effects by:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating biochemical pathways such as DNA synthesis, protein synthesis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline N-oxide: An oxidized derivative of quinoline.

    2-Methylquinoline: A precursor in the synthesis of various quinoline derivatives.

Uniqueness

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methoxyphenyl)methanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(2-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c1-12-7-8-13-11-14(19)9-10-16(13)20(12)18(21)15-5-3-4-6-17(15)22-2/h3-6,9-12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZNIIVOLYNGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=CC=CC=C3OC)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methoxyphenyl)methanone
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